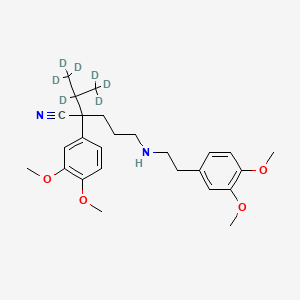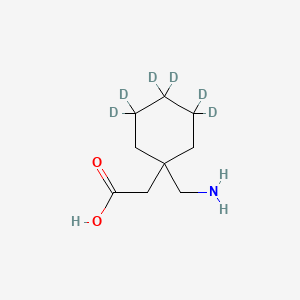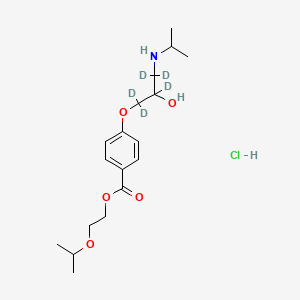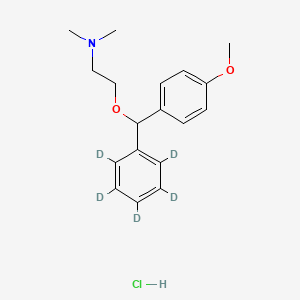
Medrylamine-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medrylamine-d5 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Medrylamine hydrochloride, where some hydrogen atoms are replaced by deuterium (D). This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Preparation Methods
The preparation of Medrylamine-d5 (hydrochloride) involves the reaction of Medrylamine hydrochloride with deuterated sodium (D2O). This reaction results in the substitution of hydrogen atoms with deuterium, followed by crystallization to purify the compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring the stability and purity of the final product .
Chemical Reactions Analysis
Medrylamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medrylamine-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of proteomics research
Mechanism of Action
The mechanism of action of Medrylamine-d5 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study various biochemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions within biological systems .
Comparison with Similar Compounds
Medrylamine-d5 (hydrochloride) is unique due to its stable isotope labeling with deuterium. Similar compounds include:
Medrylamine hydrochloride: The non-labeled version of the compound, used in similar research applications but without the benefits of stable isotope labeling.
Histaphen-d5 Hydrochloride: Another deuterium-labeled compound used in similar research applications.
Postafen-d5 Hydrochloride: A deuterium-labeled compound with similar applications in biochemical research
Medrylamine-d5 (hydrochloride) stands out due to its specific labeling, which provides enhanced stability and unique analytical properties, making it highly valuable in scientific research.
Properties
Molecular Formula |
C18H24ClNO2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |
InChI Key |
ZLOMYDCFJHNHGM-REAAFBMTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


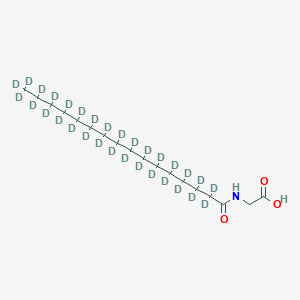
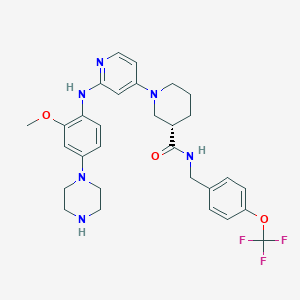
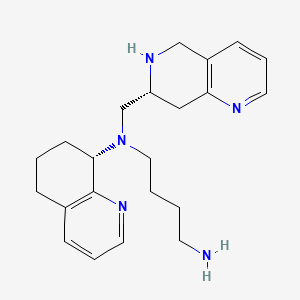
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)



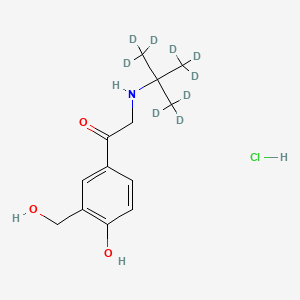
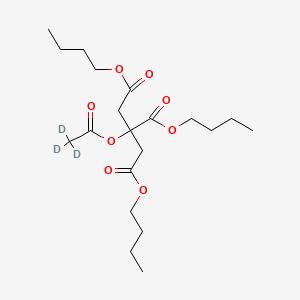
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
